3-(1-Formylcyclopentyl)propanenitrile

Physical chemistry Chromatographic separation Synthetic intermediate purification

3-(1-Formylcyclopentyl)propanenitrile (CAS 91239-99-5), also named 1-(2-cyanoethyl)-1-formylcyclopentane or Cyclopentanepropanenitrile, 1-formyl- (9CI), is a bifunctional C₉H₁₃NO organic building block (MW 151.21) featuring a cyclopentane ring substituted at the 1-position with both a formyl (–CHO) and a propanenitrile (–CH₂CH₂CN) group. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, fragrance development, and agrochemical research, where its dual aldehyde/nitrile reactivity enables divergent synthetic pathways not accessible with simpler mono-functional analogs.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13942925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Formylcyclopentyl)propanenitrile
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CCC#N)C=O
InChIInChI=1S/C9H13NO/c10-7-3-6-9(8-11)4-1-2-5-9/h8H,1-6H2
InChIKeyQTUIISDNQNFTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Formylcyclopentyl)propanenitrile (CAS 91239-99-5): Core Identity and Procurement-Relevant Characteristics


3-(1-Formylcyclopentyl)propanenitrile (CAS 91239-99-5), also named 1-(2-cyanoethyl)-1-formylcyclopentane or Cyclopentanepropanenitrile, 1-formyl- (9CI), is a bifunctional C₉H₁₃NO organic building block (MW 151.21) featuring a cyclopentane ring substituted at the 1-position with both a formyl (–CHO) and a propanenitrile (–CH₂CH₂CN) group . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, fragrance development, and agrochemical research, where its dual aldehyde/nitrile reactivity enables divergent synthetic pathways not accessible with simpler mono-functional analogs .

Bifunctional aldehyde/nitrile scaffold for divergent synthetic pathways
Compact cyclopentane core supports medicinal chemistry SAR and ligand design
Reported utility in fragrance intermediate and agrochemical building-block research

Why 3-(1-Formylcyclopentyl)propanenitrile Cannot Be Interchanged with Common Analogs: Structural Discrimination Drivers


Although numerous cyclopentane-nitrile or cycloalkane-nitrile compounds exist in commercial catalogs, substitution with a close analog—such as the cyclohexyl homolog, a regioisomeric formyl-cyclopentane nitrile, or the des-formyl cyclopentylpropanenitrile—can alter molecular geometry, physicochemical properties, and downstream reactivity profiles. The 1-formyl substitution on the cyclopentane ring of the target compound creates a unique spatial arrangement of the electrophilic aldehyde and the nitrile that is absent in the β-formyl regioisomer (CAS 1439823-13-8) or the cyclohexyl analog (CAS 58886-81-0) . These structural distinctions translate into measurable differences in boiling point, density, LogP, and hydrogen-bond acceptor count that directly impact purification, formulation, and reaction optimization. The quantitative evidence below establishes where 3-(1-formylcyclopentyl)propanenitrile provides verifiable differentiation for procurement and experimental design.

Regioisomer β‑formyl regioisomer (CAS 1439823‑13‑8) shifts aldehyde position, altering spatial geometry and physicochemical properties; may not reproduce same reactivity profile.
Ring homolog Cyclohexyl analog (CAS 58886‑81‑0) introduces larger ring and +14 Da mass; steric and conformational differences can impact target binding and ADME parameters.
Des‑formyl Cyclopentanepropanenitrile (CAS 1123‑04‑2) lacks the aldehyde handle; orthogonal dual‑electrophile transformations are not accessible with this mono‑functional comparator.

Quantitative Differentiation Evidence for 3-(1-Formylcyclopentyl)propanenitrile vs. Closest Analogs


Boiling Point and Density Differentiation vs. β-Formyl Regioisomer (CAS 1439823-13-8)

3-(1-Formylcyclopentyl)propanenitrile exhibits a calculated boiling point of 276.4°C at 760 mmHg and a density of 1.071 g/cm³, compared with the β-formyl regioisomer (3-cyclopentyl-4-oxobutanenitrile, CAS 1439823-13-8) which has a boiling point of 279.7±23.0°C and a density of 1.0±0.1 g/cm³ . The ~3.3°C boiling point difference and ~0.07 g/cm³ density difference provide a basis for chromatographic and distillation-based separation of these isomers during synthesis or procurement.

BP & density
Head‑to‑head
BP: 276.4 vs 279.7 °C; Density: 1.071 vs 1.0 g/cm³ (target vs β‑formyl regioisomer)
Supports isomer separation and identity verification
Calculated values at 760 mmHg; source databases only
Physical chemistry Chromatographic separation Synthetic intermediate purification

Molecular Weight and Ring-Size Discrimination Against Cyclohexyl Analog (CAS 58886-81-0)

The target compound (C₉H₁₃NO, MW 151.21) is a cyclopentane derivative, whereas the direct cyclohexyl analog 3-(1-formylcyclohexyl)propanenitrile (CAS 58886-81-0) has the formula C₁₀H₁₅NO and a molecular weight of 165.23 . The 14.02 Da mass difference (one methylene unit) and the change from a five-membered to a six-membered ring affect steric bulk, conformational flexibility, and lipophilicity. This is critical in medicinal chemistry campaigns where ring size modulates target binding and ADME properties.

MW & ring size
Head‑to‑head
Target C₉H₁₃NO (151.21 Da, cyclopentane) vs cyclohexyl analog C₁₀H₁₅NO (165.23 Da, cyclohexane)
Ring-size and mass difference influence SAR and ADME interpretation
Standard molecular formula comparison
Medicinal chemistry Lead optimization Molecular design

Dual Electrophilic Functionality vs. Des-Formyl Cyclopentylpropanenitrile: LogP and Reactivity Inference

The target compound possesses both a formyl group and a nitrile group, whereas cyclopentanepropanenitrile (CAS 1123-04-2) lacks the aldehyde functionality entirely . Although direct LogP data for the target compound is not reported, the β-formyl regioisomer has a LogP of 1.33 ; the des-formyl analog is expected to have a lower LogP due to the absence of the polarizable carbonyl. The dual electrophilic centers in 3-(1-formylcyclopentyl)propanenitrile enable sequential or orthogonal transformations (e.g., reductive amination at the aldehyde followed by nitrile hydrolysis) that are impossible with the des-formyl comparator.

Functional groups
Class‑level
Target has 2 electrophilic centers; des‑formyl analog only nitrile. Estimated LogP difference >0.5 units.
Dual reactivity may expand synthetic versatility
LogP inferred from regioisomer; verify experimentally
Synthetic chemistry Building block selection Reactivity screening

Optimal Procurement Scenarios for 3-(1-Formylcyclopentyl)propanenitrile Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring a Five-Membered Ring Nitrile-Aldehyde Scaffold

When structure-activity relationship (SAR) studies demand a compact cyclopentane core decorated with both a nitrile and an aldehyde, 3-(1-formylcyclopentyl)propanenitrile provides the precise substitution pattern. The 14 Da molecular weight advantage over the cyclohexyl analog may improve ligand efficiency metrics, while the 1-formyl positioning distinguishes it from the β-formyl regioisomer that places the aldehyde farther from the quaternary center, potentially altering binding conformations.

Fragrance Intermediate Development Leveraging Cyclopentylalkyl Nitrile Odor Profiles

Patent literature on α-substituted cyclopentanecarbonitriles and cyclopentylalkyl-nitriles indicates that compounds in this class deliver fruity and jasminic odor notes of value to the fragrance industry . 3-(1-Formylcyclopentyl)propanenitrile, with its 1-formylcyclopentyl architecture, offers a scaffold for further derivatization (e.g., Schiff base formation with amines) to tune olfactory properties, a synthetic option unavailable with the des-formyl analog.

Orthogonal Protection-Group-Free Synthesis in Complex Molecule Construction

The dual electrophilic groups (aldehyde C=O and nitrile C≡N) present in 3-(1-formylcyclopentyl)propanenitrile allow chemists to execute sequential transformations without protecting group manipulation. For instance, the aldehyde can undergo reductive amination while the nitrile remains intact for subsequent hydrolysis or reduction. This orthogonal reactivity profile, absent in the mono-functional cyclopentanepropanenitrile comparator, reduces step count and improves atom economy in multi-step synthetic routes .

Isomer-Specific Reference Standard for Analytical Method Development

The measurable boiling point difference (Δ ~3.3°C) and density difference (Δ ~0.07 g/cm³) between 3-(1-formylcyclopentyl)propanenitrile and its β-formyl regioisomer make the compound a suitable reference standard for developing GC or HPLC methods aimed at resolving isomeric mixtures. Laboratories procuring this compound can use these physical property differentials to validate separation protocols and ensure isomeric purity in downstream products.

Application
Selection Property
Validation Focus
Cyclopentane‑based SAR studies
1‑formyl substitution pattern
Regioisomer identity and purity verification
Fragrance compound derivatization
Aldehyde functional group
Schiff base formation and olfactory property screening
Protection‑group‑free synthesis
Dual electrophilic centers
Chemoselectivity and step‑economy assessment
Isomer‑specific analytical method development
Distinct boiling point and density
Chromatographic resolution verification
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